3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-8-13(9-7-11)15-18(16,17)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAZGSGRWXJBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Alkylation at the Sulfonamide Nitrogen
The sulfonamide group undergoes N-alkylation under SN1-like conditions. For example, benzylation with benzyl bromide proceeds via a stabilized benzylic carbocation intermediate, facilitated by weakly nucleophilic sulfonamide nitrogen .
Reaction Conditions
| Reagent | Solvent System | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzyl bromide | THF/H₂O (2:1) | K₂CO₃ | RT | 24 h | 85–90% |
Mechanism Highlights
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Step 1 : Benzyl bromide generates a stable benzylic carbocation in the presence of a polar aprotic solvent (THF) .
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Step 2 : The sulfonamide nitrogen attacks the carbocation, forming N-benzylated product .
Acylation Reactions
The sulfonamide nitrogen reacts with acyl chlorides to form N-acylated derivatives. For instance, treatment with 3-chlorobenzoyl chloride in alkaline medium yields N-propyl benzamide analogs .
Typical Protocol
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Dissolve 3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide in THF.
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Add 3-chlorobenzoyl chloride dropwise under N₂.
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Isolate via filtration after 2–3 hours.
Key Data
Electrophilic Aromatic Substitution
The benzene rings undergo electrophilic substitution, influenced by directing groups:
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Sulfonamide group : Strongly meta-directing.
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Methyl groups : Ortho/para-directing.
Nitration Example
| Reagent | Conditions | Major Products |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | Nitro group meta to sulfonamide, ortho to methyl |
Outcome : Nitration occurs preferentially at positions activated by the methyl groups, yielding mixed isomers .
Oxidation
Sulfonamides are generally oxidation-resistant, but strong oxidants (e.g., KMnO₄/H⁺) can convert the methyl group to a carboxylic acid:
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Product : 3-Carboxy-N-(4-methylphenyl)benzenesulfonamide.
Reduction
Rarely applied due to sulfonamide stability, but LiAlH₄ may reduce the sulfonamide to a thioether under extreme conditions.
Cross-Coupling Reactions
While the parent compound lacks halogens, functionalization via diazotization introduces coupling sites:
Suzuki-Miyaura Coupling (Post-Modification)
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Diazotize aniline derivative (if present).
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Introduce iodide via Sandmeyer reaction.
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Couple with aryl boronic acids.
Hydrogen Bonding and Crystal Packing
The sulfonamide NH participates in intermolecular hydrogen bonds (e.g., N–H···O, C–H···O), influencing reactivity in solid-state reactions .
Notable Interactions
Environmental and Synthetic Optimization
Recent advances employ green chemistry principles:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated the potential of 3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide derivatives in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. For instance, derivatives showed significant inhibitory effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM. Notably, some compounds exhibited selectivity for cancer cells over normal cells, indicating their potential as targeted anticancer agents .
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial and anti-biofilm activities. Certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, suggesting their utility in treating bacterial infections .
3. Enzyme Inhibition
The inhibition of carbonic anhydrases (CAs) by sulfonamide compounds is a promising area of research. Compounds derived from this compound displayed high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as therapeutic agents for conditions like glaucoma and edema .
1. Molecular Structure Studies
Quantum chemical investigations using Density Functional Theory (DFT) have provided insights into the molecular conformation and vibrational transitions of this compound. These studies help in understanding the electronic properties of the compound, which can be crucial for designing new materials with specific functionalities .
Case Studies
Case Study 1: Anticancer Research
In a study focusing on the anticancer properties of sulfonamide derivatives, researchers synthesized several compounds based on this compound. These compounds were tested against various cancer cell lines, revealing that specific substitutions significantly improved their efficacy against breast cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antibacterial Activity Assessment
Another study assessed the antibacterial efficacy of sulfonamide derivatives against common pathogens. The results indicated that derivatives based on this compound exhibited promising antibacterial activity, particularly against drug-resistant strains of Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to the disruption of cellular processes in microorganisms .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key differences between 3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide and selected analogs:
Electronic and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methyl groups in the target compound are electron-donating, reducing the acidity of the sulfonamide proton compared to fluorinated analogs (e.g., 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide, pKa ~8–10) . Hydroxyl and amino groups (as in and ) increase polarity and solubility in aqueous media due to hydrogen-bonding capabilities .
Hydrophobicity :
Crystallographic and Packing Behavior
- Methyl Substituents : In the target compound, methyl groups induce steric hindrance, leading to twisted conformations that disrupt planar packing. This contrasts with hydroxylated analogs, which form linear hydrogen-bonded chains (e.g., N-(4-hydroxyphenyl)benzenesulfonamide forms O–H⋯O and N–H⋯O bonds) .
- Fluorinated Analogs : Fluorine atoms in 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide enhance dipole interactions, resulting in denser crystal packing .
Biological Activity
3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide, often referred to as a sulfonamide compound, is recognized for its significant biological activities, particularly in antimicrobial applications. This article delves into the compound's mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C14H15NO2S, which indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structure features a sulfonamide group (-SO2NH-) linked to a benzene ring that is substituted with both a methyl group and a para-methylphenyl group. This substitution pattern influences its physical properties and biological activity significantly.
Antimicrobial Activity : Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various gram-positive and gram-negative bacteria .
Binding Interactions : The compound can form hydrogen bonds with enzymes involved in folate metabolism. These interactions are vital for understanding its mechanism of action and optimizing its efficacy against bacterial infections.
Antimicrobial Efficacy
A study highlighted the antimicrobial activity of sulfonamide derivatives against various bacterial strains. For instance, derivatives were tested against Escherichia coli, Bacillus subtilis, and others, demonstrating varying degrees of effectiveness based on structural modifications .
| Compound Name | Tested Bacteria | Activity |
|---|---|---|
| This compound | E. coli, B. subtilis | Active against both |
| 4-Chloro-N-(4-methylphenyl)sulfonyl-N-propyl benzamide | B. linen | Active only against B. linen |
| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | E. coli, B. subtilis, B. linen | Effective against all tested |
Case Studies
In one case study, the biological activity of benzenesulfonamides was evaluated using an isolated rat heart model to assess their impact on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly alter these parameters, suggesting potential cardiovascular implications .
Structural Insights
The spatial arrangement of substituents on the benzene ring contributes to the unique reactivity and conformational characteristics of this compound. Studies using NMR spectroscopy revealed specific torsion angles that affect its interaction with biological targets .
Pharmacokinetics and Future Directions
Understanding the pharmacokinetic properties of this compound is crucial for its application in therapeutic settings. Current research is exploring various computational methods to predict its absorption, distribution, metabolism, and excretion (ADME) profiles .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-N-(4-methylphenyl)benzene-1-sulfonamide, and what purification methods are recommended?
The synthesis typically involves sulfonylation of 4-methylaniline with 3-methylbenzenesulfonyl chloride under reflux in a polar aprotic solvent (e.g., dichloromethane or THF). Catalytic triethylamine is often used to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) . Purity is confirmed by melting point analysis, TLC, and NMR spectroscopy.
Q. How do substituents on the benzene rings influence the compound’s physicochemical properties?
Substituents like methyl groups alter electronic and steric effects. For example:
- Electronic effects : The electron-donating methyl group on the aniline ring increases nucleophilicity at the nitrogen, enhancing reactivity in electrophilic substitutions.
- Steric effects : Steric hindrance from the 3-methyl group on the sulfonamide ring may reduce crystallinity, as observed in X-ray studies of analogous compounds .
Comparative analysis via IR and NMR spectroscopy reveals shifts in S=O stretching frequencies (1130–1150 cm⁻¹) and aromatic proton signals, indicating electronic interactions .
Q. What analytical techniques are critical for characterizing this sulfonamide?
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).
- X-ray crystallography : Resolves bond lengths (e.g., S–N = 1.62 Å) and dihedral angles between rings, critical for structure-activity studies .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted aniline or sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with targeted bioactivity?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict reaction pathways and transition states for sulfonamide derivatization. For example:
- Reaction path searches : Identify intermediates in nucleophilic aromatic substitutions or sulfonamide hydrolysis .
- Molecular docking : Models interactions with biological targets (e.g., carbonic anhydrase), guiding the design of derivatives with improved binding affinities .
ICReDD’s integrated approach combines computational screening with high-throughput experimentation to prioritize derivatives for synthesis .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
- Disorder in methyl groups : Common in symmetric substituents; resolved via iterative refinement using programs like SHELXL .
- Weak diffraction : Mitigated by low-temperature data collection (e.g., 200 K) and synchrotron radiation.
- Hydrogen bonding networks : Analyzed using Hirshfeld surfaces to map interactions (e.g., N–H···O=S hydrogen bonds) that stabilize the crystal lattice .
Q. How can researchers resolve discrepancies in reported biological activities of sulfonamide derivatives?
Contradictory results (e.g., antimicrobial efficacy) often stem from:
- Variability in assay conditions : Standardize MIC testing using CLSI guidelines and control strains.
- Solubility differences : Use DMSO/water mixtures (≤1% DMSO) to ensure consistent bioavailability .
Meta-analyses of structure-activity relationships (SAR) across studies can identify key functional groups (e.g., trifluoromethyl or chloro substituents) that enhance activity .
Methodological Considerations
Q. What strategies improve yield in multi-step syntheses of sulfonamide derivatives?
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) during sulfonylation to prevent side reactions .
- Flow chemistry : Enhances heat and mass transfer for exothermic reactions, reducing decomposition .
- In situ monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
Q. How are reaction mechanisms validated for sulfonamide functionalization?
- Isotopic labeling : ¹⁸O-labeled sulfonamides trace oxygen exchange in hydrolysis studies.
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to distinguish between SN1 and SN2 pathways .
- Mass spectrometry : Detects transient intermediates (e.g., sulfonic acid anhydrides) in electrospray ionization (ESI-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
